Ethyl 4-{[(3-{[(4-nitrophenyl)carbonyl]amino}-1-benzofuran-2-yl)carbonyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[3-(4-nitrobenzamido)-1-benzofuran-2-amido]benzoate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring, which is fused with a benzoate ester and a nitrobenzamido group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[3-(4-nitrobenzamido)-1-benzofuran-2-amido]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-nitrobenzoyl chloride with 3,4-diaminobenzoate in the presence of a base such as triethylamine (Et3N) to form the intermediate compound . This intermediate is then subjected to further reactions to introduce the benzofuran ring and the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as microwave irradiation and ultrasound to enhance reaction rates and yields. For example, the esterification of 4-nitrobenzoic acid with ethanol can be catalyzed by ultradispersed natural zeolites under microwave or ultrasound irradiation, resulting in high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-(4-nitrobenzamido)-1-benzofuran-2-amido]benzoate can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The benzofuran ring can be subjected to reduction reactions to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamido group.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) for reduction reactions, and nucleophiles such as amines for substitution reactions. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Ethyl 4-[3-(4-nitrobenzamido)-1-benzofuran-2-amido]benzoate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-[3-(4-nitrobenzamido)-1-benzofuran-2-amido]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzamido group can form hydrogen bonds with target proteins, while the benzofuran ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Ethyl 4-(4-nitrobenzamido)-3-(N-methyl-4-nitrobenzamido)benzoate
- Ethyl 2-(4-nitrobenzamido)benzoate
- Ethyl 4-(4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl)benzoate
Uniqueness
Ethyl 4-[3-(4-nitrobenzamido)-1-benzofuran-2-amido]benzoate is unique due to the presence of both a benzofuran ring and a nitrobenzamido group, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C25H19N3O7 |
---|---|
Molecular Weight |
473.4 g/mol |
IUPAC Name |
ethyl 4-[[3-[(4-nitrobenzoyl)amino]-1-benzofuran-2-carbonyl]amino]benzoate |
InChI |
InChI=1S/C25H19N3O7/c1-2-34-25(31)16-7-11-17(12-8-16)26-24(30)22-21(19-5-3-4-6-20(19)35-22)27-23(29)15-9-13-18(14-10-15)28(32)33/h3-14H,2H2,1H3,(H,26,30)(H,27,29) |
InChI Key |
AYELLGUDZBBFBY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.